3-Cyclopropyl-2-methoxypyridine
Overview
Description
3-Cyclopropyl-2-methoxypyridine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . This process involves a radical approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO/c1-11-9-8(7-4-5-7)3-2-6-10-9/h2-3,6-7H,4-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-used method for forming carbon-carbon bonds .Scientific Research Applications
Antidepressant Potential
3-Cyclopropyl-2-methoxypyridine derivatives show promise as antidepressants. A study synthesized derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine, revealing potent agonist activity on nicotinic acetylcholine receptors. One compound, 4d, exhibited antidepressant properties comparable to sertraline, suggesting potential use as an antidepressant (Onajole et al., 2016).
Antibacterial Activity
Compounds with a this compound structure have been evaluated for antibacterial properties. A series of 1-cyclopropyl-6-fluoro-8-alkoxy quinolines demonstrated effective antibacterial activity against various pathogens, indicating the potential of this structural class in developing new antibacterial agents (Sánchez et al., 1995).
Anticancer Properties
Certain 2-methoxypyridine-3-carbonitrile derivatives, bearing aryl substituents, exhibited significant antiproliferative effects against cancer cell lines. These findings suggest the potential of this compound derivatives in cancer therapy (Al‐Refai et al., 2019).
Antimalarial Drug Development
Research on 3,5-diaryl-2-aminopyridine antimalarial drugs highlighted the use of cyclodextrins to enhance the aqueous solubility of these compounds. This study provides insight into the pharmaceutical development of antimalarial drugs containing this compound (Joseph et al., 2016).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of this compound derivatives have been widely studied. Research has focused on methods for synthesizing optically active compounds, catalytic cyclopropanation, and pyrolysis studies to understand the fundamental properties and potential applications of these compounds in various chemical syntheses (Matsumura et al., 2000), (Holzmeier et al., 2016).
Safety and Hazards
3-Cyclopropyl-2-methoxypyridine is classified as a warning hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Relevant Papers Relevant papers related to this compound include studies on its synthesis , its involvement in Suzuki–Miyaura coupling reactions , and its safety data sheet . These papers provide valuable information on the properties and potential applications of this compound .
Properties
IUPAC Name |
3-cyclopropyl-2-methoxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-8(7-4-5-7)3-2-6-10-9/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSKZCNWABUOPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298027 | |
Record name | Pyridine, 3-cyclopropyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-59-9 | |
Record name | Pyridine, 3-cyclopropyl-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-cyclopropyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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